(2,3-二氢-1-苯并呋喃-4-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

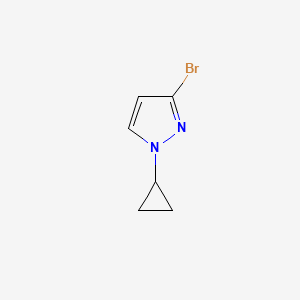

“(2,3-dihydro-1-benzofuran-4-yl)boronic acid” is a chemical compound with the molecular formula C8H9BO3 . It is a boronic acid derivative of 2,3-dihydrobenzofuran .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their biological activities . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “(2,3-dihydro-1-benzofuran-4-yl)boronic acid” can be represented by the InChI code: 1S/C8H9BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3,10-11H,4-5H2 .Physical And Chemical Properties Analysis

“(2,3-dihydro-1-benzofuran-4-yl)boronic acid” is a powder with a molecular weight of 163.97 .科学研究应用

药物化学应用

硼酸,包括苯并呋喃衍生物,由于其独特的物理化学和药物特性,在药物化学中至关重要。相关结构苯并氧硼杂卓的用途广泛,已发现新类别的治疗剂,包括抗菌、抗真菌、抗原生动物和抗病毒剂,以及抗炎药。值得注意的是,苯并氧硼杂卓衍生物已被临床批准用于治疗甲癣和特应性皮炎等疾病,还有其他几个正在进行临床试验。它们的机制涉及抑制病原体生命周期中的必需酶或靶向人类酶,如磷酸二酯酶 4,以发挥抗炎作用。这些特性使硼酸衍生物(包括苯并呋喃基化合物)对药物开发极具吸引力 (Nocentini、Supuran 和 Winum,2018)。

环境和材料科学应用

在环境科学中,硼酸已被探索用于去除水源中的污染物,如硼。这一应用至关重要,因为硼虽然对植物生长至关重要,但高浓度时对人类和动物有毒。基于层状双氢氧化物 (LDH) 和热活化 LDH 的技术在实验室规模的实验中显示出有希望的结果,用于吸收各种硼物质,在有效性和成本效益方面优于当前的方法。主要机制包括阴离子交换和记忆效应,在吸附剂热活化后观察到一些改进 (Theiss、Ayoko 和 Frost,2013)。

作用机制

Target of Action

Boronic acids are generally known for their role in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, boronic acids participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to play a significant role in carbon–carbon bond formation, which is a fundamental process in organic synthesis .

Result of Action

Boronic acids are known to be involved in the formation of carbon–carbon bonds, which are fundamental to the structure of organic compounds .

Action Environment

It is known that boronic acids are relatively stable, readily prepared, and generally environmentally benign .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

未来方向

Benzofuran compounds, including “(2,3-dihydro-1-benzofuran-4-yl)boronic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects, including their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Future research may focus on exploring these biological activities further and developing novel methods for the synthesis of benzofuran derivatives .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,3-dihydro-1-benzofuran-4-yl)boronic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium borohydride", "boric acid", "sulfuric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sulfuric acid to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester.", "Step 2: Reduction of the ethyl ester using sodium borohydride to form 3-(2-hydroxyphenyl)-3-hydroxypropanoic acid ethyl ester.", "Step 3: Cyclization of the hydroxy acid ester using boron trifluoride etherate to form 2,3-dihydro-1-benzofuran-4-ol.", "Step 4: Conversion of the alcohol to the boronic acid using boric acid and sodium hydroxide in methanol and water." ] } | |

CAS 编号 |

1062293-35-9 |

分子式 |

C8H9BO3 |

分子量 |

163.97 g/mol |

IUPAC 名称 |

2,3-dihydro-1-benzofuran-4-ylboronic acid |

InChI |

InChI=1S/C8H9BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3,10-11H,4-5H2 |

InChI 键 |

YTIFKTBEXYOQOC-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C2CCOC2=CC=C1)(O)O |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。